Sequence-Specific Recognition: S2 Pocket Preference Differentiates Factor VIIa Substrate from Generic Protease Substrates
Factor VIIa substrate (MeSO2-Cha-Abu-Arg-pNA) incorporates a Cha (cyclohexylalanine) residue at the P3 position and Abu (aminobutyric acid) at P2, which conforms to the enzyme's S2 pocket preference for hydrophobic residues . The S2 pocket of Factor VIIa preferentially accommodates threonine, leucine, phenylalanine, and valine residues, whereas Factor Xa substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) contain a glutamate at P2 that is poorly tolerated by Factor VIIa's active site architecture [1].
| Evidence Dimension | S2 pocket residue preference |
|---|---|
| Target Compound Data | Factor VIIa substrate: Cha (P3), Abu (P2, hydrophobic) |
| Comparator Or Baseline | Factor Xa substrate: Boc-Ile-Glu-Gly-Arg-AMC (Glu at P2, charged) |
| Quantified Difference | Not quantified in direct head-to-head study; inferred from specificity profiling |
| Conditions | Positional scanning substrate combinatorial library and structural modeling |
Why This Matters
This sequence specificity ensures that Factor VIIa substrate is selectively cleaved by the target enzyme, reducing false-positive signals in assays containing multiple coagulation proteases.
- [1] Larsen KS, Østergaard H, Bjelke JR, Olsen OH, Rasmussen HB, Christensen L, et al. Engineering the substrate and inhibitor specificities of human coagulation factor VIIa. Biochem J. 2007;405(3):429-438. View Source
